4-(1,4-Oxazepan-4-yl)thiophene-2-carbaldehyde is a chemical compound that combines a thiophene ring with an oxazepane moiety and an aldehyde functional group. This compound is of interest in various fields such as organic synthesis, medicinal chemistry, and materials science due to its unique structural features which can influence its reactivity and biological activity.
This compound can be synthesized through several methods involving thiophene derivatives and oxazepane chemistry. The synthesis often utilizes techniques such as Suzuki cross-coupling reactions or other coupling strategies to introduce the oxazepane group onto the thiophene scaffold.
4-(1,4-Oxazepan-4-yl)thiophene-2-carbaldehyde can be classified as an organic compound, specifically a heterocyclic compound due to the presence of both sulfur (from the thiophene) and nitrogen (from the oxazepane). It is also categorized under aldehydes due to the aldehyde functional group (-CHO).
The synthesis of 4-(1,4-Oxazepan-4-yl)thiophene-2-carbaldehyde can be achieved through various methods:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and catalyst loading to maximize yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to confirm the structure of the synthesized compound.
The molecular structure of 4-(1,4-Oxazepan-4-yl)thiophene-2-carbaldehyde features:
The molecular formula is , with a molar mass of approximately 223.30 g/mol. The compound's structure can be visualized using molecular modeling software or through crystallographic data if available.
4-(1,4-Oxazepan-4-yl)thiophene-2-carbaldehyde can undergo various chemical reactions:
The reactivity of this compound is influenced by both the electron-withdrawing nature of the aldehyde and the electron-donating properties of the thiophene ring. This duality allows for diverse synthetic pathways.
The mechanism of action for 4-(1,4-Oxazepan-4-yl)thiophene-2-carbaldehyde primarily revolves around its ability to act as an electrophile due to the aldehyde group. In biological systems or synthetic pathways, it may interact with nucleophiles leading to various biochemical transformations.
Studies have shown that compounds containing thiophene and oxazepane functionalities exhibit significant biological activities, including antimicrobial and anticancer properties, which may be attributed to their ability to interact with biological macromolecules.
Characterization through spectroscopy (NMR, IR) reveals characteristic peaks corresponding to functional groups present in the compound, confirming its identity.
Heterocyclic compounds represent the cornerstone of modern pharmaceutical design, with over 85% of biologically active chemical entities incorporating at least one heterocyclic moiety [1]. These molecular architectures combine carbon atoms with heteroatoms (typically nitrogen, oxygen, or sulfur) within ring structures, creating diverse electronic, steric, and physicochemical properties essential for drug-receptor interactions. The strategic fusion of distinct heterocyclic systems into hybrid frameworks enables medicinal chemists to access novel chemical space with optimized pharmacokinetic and pharmacodynamic profiles. Among these hybrids, the integration of electron-rich thiophene units with conformationally flexible azepine rings has emerged as a particularly promising approach for addressing complex disease targets. The compound 4-(1,4-Oxazepan-4-yl)thiophene-2-carbaldehyde exemplifies this innovative strategy, featuring a thiophene carbaldehyde scaffold directly linked to a seven-membered 1,4-oxazepane ring – a structural combination designed to leverage the complementary pharmacological advantages of both heterocyclic systems while introducing a versatile aldehyde functional group for further chemical elaboration [1] [4].
Thiophene-containing compounds occupy a privileged position in medicinal chemistry, ranking as the fourth most prevalent sulfur-containing heterocycle in FDA-approved drugs over the past decade [4]. The thiophene ring's remarkable bioisosteric versatility allows it to effectively mimic phenyl and other aromatic systems while offering distinct advantages, including enhanced dipole moment (approximately 1.60 Debye for thiophene versus 0 Debye for benzene), polar surface area, and the capacity for additional hydrogen bonding through its sulfur atom. These properties significantly influence drug-receptor binding affinity and metabolic stability [2] [4]. The sulfur atom in thiophene participates in specific interactions with biological targets, including sulfur-arene interactions with protein residues and coordination bonds with metal ions in enzyme active sites, making it invaluable for targeting diverse biological pathways [4].
Concurrently, the 1,4-oxazepane ring contributes unique conformational flexibility due to its seven-membered structure, which can adopt both chair-like and boat-like conformations to accommodate binding site geometries. This ring system contains both oxygen and nitrogen heteroatoms, providing additional hydrogen bond acceptors and donors that enhance water solubility and improve ADME (Absorption, Distribution, Metabolism, Excretion) properties compared to simpler heterocycles [1]. The synergistic combination of these systems in thiophene-oxazepane hybrids creates multifunctional scaffolds capable of engaging with complex biological targets through multiple binding modalities.
Table 1: Comparative Properties of Key Heterocyclic Systems in Drug Design
Heterocycle | Ring Size | Key Heteroatoms | Polar Surface Area (Ų) | Notable Pharmacological Contributions |
---|---|---|---|---|
Thiophene | 5-membered | S | 28.5 | Enhanced binding affinity, metabolic stability, improved dipole characteristics |
1,4-Oxazepane | 7-membered | O, N | 32.3 | Conformational flexibility, improved solubility, additional H-bonding sites |
Hybrid Structure | Bicyclic | S, O, N | 60.8 | Synergistic effects, multi-target engagement, optimized ADME properties |
The strategic fusion of thiophene and oxazepane in 4-(1,4-Oxazepan-4-yl)thiophene-2-carbaldehyde creates a structurally unique scaffold where the electron-rich thiophene ring may engage in π-π stacking interactions with aromatic residues in enzyme binding sites, while the oxazepane's tertiary nitrogen serves as a hydrogen bond acceptor. The aldehyde functionality at the 2-position of thiophene introduces a reactive handle for further chemical modifications, enabling the generation of diverse derivatives through condensation, nucleophilic addition, and reductive amination reactions [4]. This multifaceted functionality makes thiophene-oxazepane hybrids particularly valuable in the design of kinase inhibitors, GPCR modulators, and epigenetic regulators where simultaneous interaction with multiple binding regions is required for therapeutic efficacy.
Thiophene-carbaldehyde derivatives have undergone significant evolution in pharmaceutical chemistry since their initial exploration in the mid-20th century. Early developments focused on simple 2-substituted thiophene carbaldehydes as synthetic intermediates for anti-inflammatory agents, exemplified by suprofen and tiaprofenic acid – nonsteroidal anti-inflammatory drugs (NSAIDs) that utilized the thiophene ring as a bioisosteric replacement for phenyl groups [4]. These first-generation compounds demonstrated the enhanced pharmacokinetic profiles achievable through thiophene incorporation, particularly regarding tissue penetration and metabolic stability. The discovery that thiophene could effectively mimic the phenyl ring while offering distinct electronic properties stimulated extensive structure-activity relationship (SAR) studies throughout the 1970s-1990s, establishing fundamental design principles for thiophene-based pharmaceuticals.
The introduction of the formyl group (-CHO) at the 2-position of thiophene represented a transformative advancement, providing a versatile synthetic handle for structural diversification. Unlike phenyl carbaldehydes, thiophene-2-carbaldehydes exhibit significantly enhanced reactivity due to the electron-deficient character of the thiophene ring at the 2-position, making them particularly valuable for nucleophilic addition reactions and as precursors to pharmaceutically important functionalities, including imines, hydrazones, and alcohols [4]. This reactivity profile facilitated the development of second-generation thiophene carbaldehyde derivatives in the 1990s-2000s, which incorporated more complex pharmacophores, including antipsychotics (olanzapine) and antiplatelet agents (ticlopidine). These compounds leveraged the aldehyde functionality as a key synthetic intermediate to construct complex molecular architectures through Schiff base formation and reductive amination strategies.
Table 2: Evolution of Thiophene-Carbaldehyde Derivatives in Pharmaceutical Development
Generation | Time Period | Representative Compounds | Structural Features | Therapeutic Applications |
---|---|---|---|---|
First | 1960s-1980s | Suprofen, Tiaprofenic acid | Simple 2-aryl/alkyl substitution | Anti-inflammatory, Analgesic |
Second | 1980s-2000s | Ticlopidine, Olanzapine | Carbaldehyde as synthetic intermediate for complex structures | Antiplatelet, Antipsychotic |
Third | 2010s-Present | 4-(1,4-Oxazepan-4-yl)thiophene-2-carbaldehyde | Hybrid heterocyclic systems with carbaldehyde as functional handle | Multi-target therapeutics, Kinase inhibition |
The third-generation evolution, exemplified by 4-(1,4-Oxazepan-4-yl)thiophene-2-carbaldehyde, represents the contemporary trend toward complex hybrid architectures where the thiophene-carbaldehyde core serves as a platform for sophisticated heterocyclic integration. The direct attachment of the 1,4-oxazepane ring at the 4-position of the thiophene creates a conformationally flexible hybrid system with three-dimensional complexity rarely achieved in simpler thiophene derivatives. This structural advancement aligns with modern drug discovery paradigms that emphasize three-dimensionality and reduced aromatic character to improve target selectivity and physicochemical properties. The preservation of the carbaldehyde functionality maintains the compound's versatility as a synthetic intermediate while potentially contributing to direct biological activity through reversible Schiff base formation with lysine residues in target proteins [4].
The emergence of 4-(1,4-Oxazepan-4-yl)thiophene-2-carbaldehyde represents a strategic response to the growing emphasis on polypharmacology in medicinal chemistry, where multi-target therapeutics offer advantages for treating complex diseases such as cancer, neurodegenerative disorders, and metabolic syndromes. This compound integrates three distinct pharmacophoric elements: (1) the thiophene ring system, (2) the 1,4-oxazepane heterocycle, and (3) the highly versatile carbaldehyde functionality – each contributing complementary properties essential for multi-target engagement [1] [4].
The thiophene component provides a planar, electron-rich aromatic surface capable of engaging in hydrophobic interactions, π-stacking, and dipole-dipole interactions with target proteins. Its sulfur atom may participate in specific interactions with cysteine residues or metal ions in enzyme active sites, a feature increasingly exploited in kinase inhibitor design. The 1,4-oxazepane moiety introduces three-dimensionality and conformational flexibility through its seven-membered ring structure, which can adapt to various binding site geometries less accessible to rigid planar structures. This ring system contains both oxygen (ether) and nitrogen (tertiary amine) atoms that serve as hydrogen bond acceptors, potentially interacting with complementary residues in diverse biological targets [1]. The tertiary nitrogen, positioned within the oxazepane ring, may also be protonated under physiological conditions, enhancing water solubility and enabling ionic interactions with negatively charged binding pockets.
The carbaldehyde group at the 2-position of thiophene represents the most distinctive functional element, serving dual roles as both a synthetic handle and a potential pharmacophore. As a reactive functional group, it facilitates efficient derivatization through:
Table 3: Potential Biological Targets of 4-(1,4-Oxazepan-4-yl)thiophene-2-carbaldehyde Core
Target Class | Specific Targets | Structural Basis for Interaction | Therapeutic Implications |
---|---|---|---|
Kinases | MAPK, CDKs, VEGFR | Thiophene π-system for ATP-pocket binding; Aldehyde for covalent modification of catalytic lysine | Anticancer therapeutics |
Epigenetic Regulators | HDACs, Bromodomains | Oxazepane flexibility for surface adaptability; Aldehyde for zinc coordination in HDACs | Epigenetic modulation |
GPCRs | Aminergic receptors | Oxazepane nitrogen for ionic interaction with aspartate residue; Thiophene for hydrophobic pocket penetration | Neurological disorders, Cardiovascular regulation |
Redox Enzymes | Thioredoxin reductase, GST | Aldehyde reactivity with cysteine thiols; Sulfur-sulfur interactions | Antioxidant, Chemoprevention |
The molecular hybridization strategy embodied in 4-(1,4-Oxazepan-4-yl)thiophene-2-carbaldehyde aligns with contemporary drug discovery approaches that leverage heterocyclic fusion to address target complexity. Recent computational analyses suggest that the electron-donating effect of the oxazepane nitrogen modulates the electronic properties of the thiophene ring, potentially enhancing its interaction with electron-deficient regions in biological targets. Furthermore, the oxazepane's flexibility may confer improved solubility and membrane permeability compared to more rigid bicyclic systems, addressing a common limitation in drug-like molecules targeting intracellular targets [1] [4]. The compound's structural features position it as a privileged scaffold for developing modulators of protein kinases, epigenetic regulators, and oxidative stress response elements – target classes where conventional single-heterocycle compounds often demonstrate insufficient efficacy or selectivity. As medicinal chemistry increasingly embraces covalent inhibition strategies, the unique combination of reversible covalent potential (aldehyde) with sophisticated heterocyclic architecture makes this compound a compelling starting point for multi-target therapeutic development across several disease domains.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7